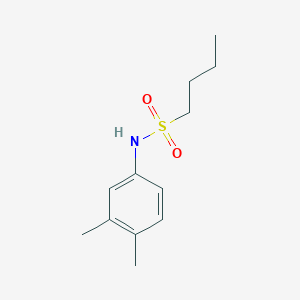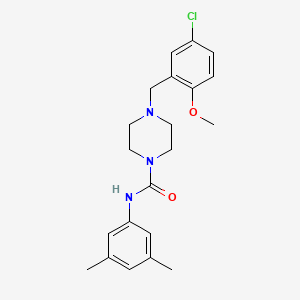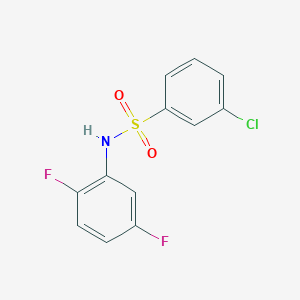
3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8ClF2NO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,5-difluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2,5-difluorophenyl)benzenesulfonamide.
Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.
Reduction: Products include this compound amine derivatives.
Applications De Recherche Scientifique
3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
- 3-chloro-N-(2,4-difluorophenyl)-N-(2-fluorobenzyl)benzenesulfonamide
Uniqueness
3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and binding interactions with molecular targets compared to other sulfonamide derivatives.
Propriétés
Formule moléculaire |
C12H8ClF2NO2S |
|---|---|
Poids moléculaire |
303.71 g/mol |
Nom IUPAC |
3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-7-9(14)4-5-11(12)15/h1-7,16H |
Clé InChI |
UJSRKWXMZGHCCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967536.png)
![(4-methyl-1H-pyrazol-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10967542.png)
![4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10967543.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)
![N-{4,5-dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10967549.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)
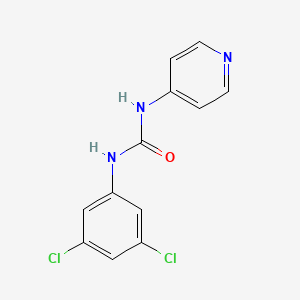
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967577.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967583.png)
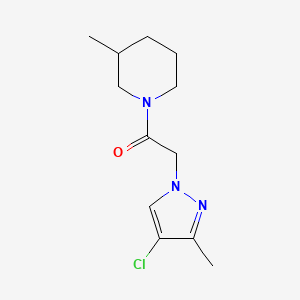
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)
